rac Fesoterodine Fumarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

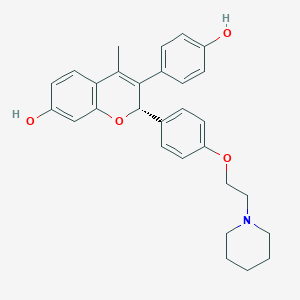

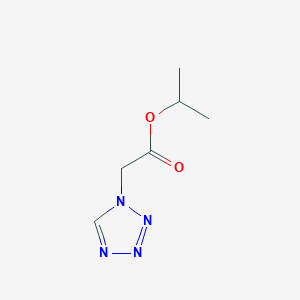

Racemic Fesoterodine Fumarate is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects by inhibiting bladder contractions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of racemic Fesoterodine Fumarate involves the esterification of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with isobutyric acid, followed by the formation of the fumarate salt. The reaction is typically carried out in an organic solvent, such as a ketone, at a temperature not exceeding 45°C .

Industrial Production Methods

Industrial production of racemic Fesoterodine Fumarate follows a similar synthetic route but is optimized for higher yields and purity. The process involves the salification reaction of Fesoterodine with fumaric acid in an organic solvent, ensuring the product has a high purity level with minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Racemic Fesoterodine Fumarate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in Fesoterodine is hydrolyzed by esterases to form the active metabolite, 5-hydroxymethyl tolterodine.

Oxidation and Reduction: The active metabolite can undergo further metabolic transformations involving oxidation and reduction reactions mediated by cytochrome P450 enzymes.

Common Reagents and Conditions

Hydrolysis: Catalyzed by esterases in the body.

Oxidation and Reduction: Involves cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.

Major Products Formed

The primary product formed from the hydrolysis of racemic Fesoterodine Fumarate is 5-hydroxymethyl tolterodine, which is responsible for the therapeutic effects .

Applications De Recherche Scientifique

Racemic Fesoterodine Fumarate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of stability-indicating methods.

Biology: Studied for its effects on muscarinic receptors and its role in modulating bladder function.

Industry: Employed in the pharmaceutical industry for the production of extended-release formulations.

Mécanisme D'action

Racemic Fesoterodine Fumarate acts as a competitive antagonist at muscarinic receptors. Once hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action is mediated through the antagonism of muscarinic receptors, which are involved in bladder contraction and salivation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.

Oxybutynin: An antimuscarinic agent used to treat overactive bladder.

Uniqueness

Racemic Fesoterodine Fumarate is unique due to its rapid hydrolysis to an active metabolite, which provides a more consistent therapeutic effect. Additionally, its extended-release formulation offers the convenience of once-daily dosing, improving patient compliance .

Propriétés

IUPAC Name |

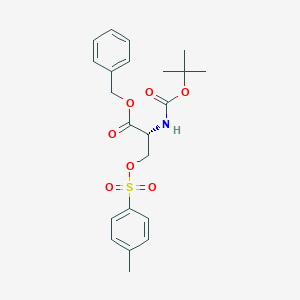

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647799 |

Source

|

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333234-73-3 |

Source

|

| Record name | (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)

![N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide](/img/structure/B129716.png)